molecular formula C15H17N3O2 B8054440 (1R,2S,3R,4S)-1,4-diamino-6-pyridin-2-yl-1,2,3,4-tetrahydronaphthalene-2,3-diol

(1R,2S,3R,4S)-1,4-diamino-6-pyridin-2-yl-1,2,3,4-tetrahydronaphthalene-2,3-diol

Cat. No.: B8054440
M. Wt: 271.31 g/mol
InChI Key: QOMHUDHMVNEXKW-CBBWQLFWSA-N
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Description

(1R,2S,3R,4S)-1,4-diamino-6-pyridin-2-yl-1,2,3,4-tetrahydronaphthalene-2,3-diol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a tetrahydronaphthalene core with amino and hydroxyl substituents, as well as a pyridine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4S)-1,4-diamino-6-pyridin-2-yl-1,2,3,4-tetrahydronaphthalene-2,3-diol typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The process may start with the formation of the tetrahydronaphthalene core, followed by the introduction of amino and hydroxyl groups through selective functionalization reactions. The pyridine ring is then incorporated via a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and protective group strategies are employed to streamline the synthesis. The use of chiral catalysts and reagents is crucial to maintain the stereochemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,4S)-1,4-diamino-6-pyridin-2-yl-1,2,3,4-tetrahydronaphthalene-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyridine ring or the tetrahydronaphthalene core.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) for amino group substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can lead to fully saturated derivatives.

Scientific Research Applications

(1R,2S,3R,4S)-1,4-diamino-6-pyridin-2-yl-1,2,3,4-tetrahydronaphthalene-2,3-diol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,2S,3R,4S)-1,4-diamino-6-pyridin-2-yl-1,2,3,4-tetrahydronaphthalene-2,3-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,3R,4S)-1,4-diamino-6-pyridin-2-yl-1,2,3,4-tetrahydronaphthalene-2,3-diol: shares similarities with other tetrahydronaphthalene derivatives and pyridine-containing compounds.

    Structural analogs: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1R,2S,3R,4S)-1,4-diamino-6-pyridin-2-yl-1,2,3,4-tetrahydronaphthalene-2,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c16-12-9-5-4-8(11-3-1-2-6-18-11)7-10(9)13(17)15(20)14(12)19/h1-7,12-15,19-20H,16-17H2/t12-,13+,14+,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMHUDHMVNEXKW-CBBWQLFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC3=C(C=C2)C(C(C(C3N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C2=CC3=C(C=C2)[C@H]([C@@H]([C@@H]([C@H]3N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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